1-[4-(Aminomethyl)-[1,4'-bipiperidine]-1'-yl]ethan-1-one
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Overview
Description
1-[4-(Aminomethyl)-[1,4’-bipiperidine]-1’-yl]ethan-1-one is a complex organic compound that features a bipiperidine structure
Preparation Methods
The synthesis of 1-[4-(Aminomethyl)-[1,4’-bipiperidine]-1’-yl]ethan-1-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the bipiperidine core followed by functionalization to introduce the aminomethyl and ethanone groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
1-[4-(Aminomethyl)-[1,4’-bipiperidine]-1’-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions
Common reagents used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(Aminomethyl)-[1,4’-bipiperidine]-1’-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[4-(Aminomethyl)-[1,4’-bipiperidine]-1’-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-[4-(Aminomethyl)-[1,4’-bipiperidine]-1’-yl]ethan-1-one can be compared with other similar compounds, such as:
Benzyl 4-(aminomethyl)-[1,4’-bipiperidine]-1’-carboxylate: This compound shares a similar bipiperidine core but differs in its functional groups, leading to different chemical properties and applications
1-[3-(Aminomethyl)-[1,4’-bipiperidine]-1’-yl]ethan-1-one:
The uniqueness of 1-[4-(Aminomethyl)-[1,4’-bipiperidine]-1’-yl]ethan-1-one lies in its specific functional groups and the resulting chemical behavior, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H25N3O |
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Molecular Weight |
239.36 g/mol |
IUPAC Name |
1-[4-[4-(aminomethyl)piperidin-1-yl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C13H25N3O/c1-11(17)15-8-4-13(5-9-15)16-6-2-12(10-14)3-7-16/h12-13H,2-10,14H2,1H3 |
InChI Key |
PWWZPOBEXSLFCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CCC(CC2)CN |
Origin of Product |
United States |
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